molecular formula C13H13F2N5O2S B11081449 2-[1-(2,4-Difluoro-phenyl)-1H-tetrazol-5-ylsulfanyl]-1-morpholin-4-yl-ethanone

2-[1-(2,4-Difluoro-phenyl)-1H-tetrazol-5-ylsulfanyl]-1-morpholin-4-yl-ethanone

Cat. No.: B11081449
M. Wt: 341.34 g/mol
InChI Key: AMJUAXJMLNGJEZ-UHFFFAOYSA-N
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Description

2-{[1-(2,4-DIFLUOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}-1-MORPHOLINO-1-ETHANONE is a complex organic compound characterized by the presence of a difluorophenyl group, a tetraazole ring, a morpholine ring, and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,4-DIFLUOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}-1-MORPHOLINO-1-ETHANONE typically involves multiple steps, starting with the preparation of the difluorophenyl and tetraazole intermediates. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. For instance, the synthesis might involve the use of palladium-catalyzed coupling reactions, followed by nucleophilic substitution and cyclization steps .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2,4-DIFLUOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}-1-MORPHOLINO-1-ETHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

2-{[1-(2,4-DIFLUOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}-1-MORPHOLINO-1-ETHANONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{[1-(2,4-DIFLUOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}-1-MORPHOLINO-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(2,4-DIFLUOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}-1-MORPHOLINO-1-ETHANONE is unique due to its combination of a difluorophenyl group, a tetraazole ring, and a morpholine ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H13F2N5O2S

Molecular Weight

341.34 g/mol

IUPAC Name

2-[1-(2,4-difluorophenyl)tetrazol-5-yl]sulfanyl-1-morpholin-4-ylethanone

InChI

InChI=1S/C13H13F2N5O2S/c14-9-1-2-11(10(15)7-9)20-13(16-17-18-20)23-8-12(21)19-3-5-22-6-4-19/h1-2,7H,3-6,8H2

InChI Key

AMJUAXJMLNGJEZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CSC2=NN=NN2C3=C(C=C(C=C3)F)F

Origin of Product

United States

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